

Technical Guide: 4-Chlorobenzyl Cyanide-d4 (CAS No. 1219804-00-8)

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Compound of Interest

Compound Name: 4-Chlorobenzyl cyanide-d4

Cat. No.: B1142777

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Chlorobenzyl cyanide-d4**, a deuterated analog of 4-Chlorobenzyl cyanide. This document consolidates key chemical and physical data, outlines relevant experimental protocols, and illustrates its primary application in bioanalytical studies.

Core Data Presentation

Quantitative data for **4-Chlorobenzyl cyanide-d4** and its non-deuterated counterpart are summarized in the tables below for direct comparison.

Table 1: Chemical Identifiers and Properties of **4-Chlorobenzyl Cyanide-d4**

Property	Value
Chemical Name	Benzene-2,3,5,6-d4-acetonitrile, 4-chloro-
Synonyms	(4-Chlorophenyl)acetonitrile-d4
CAS Number	1219804-00-8[1]
Molecular Formula	C ₈ H ₂ D ₄ CIN[2]
Molecular Weight	155.62 g/mol [2]
Isotopic Purity	atom % D, min 98% Chemical Purity

Table 2: Physicochemical Properties of 4-Chlorobenzyl Cyanide (Non-Deuterated Form, CAS No. 140-53-4)

Property	Value
Appearance	White to light yellow solid
Melting Point	29 - 31 °C
Boiling Point	265 - 267 °C at 760 mmHg
Density	~1.19 g/cm ³
Solubility	Low in water, soluble in organic solvents like acetone and ethanol.

Experimental Protocols

General Synthesis of Deuterated Aromatic Compounds

The synthesis of deuterated aromatic compounds like **4-Chlorobenzyl cyanide-d₄** typically involves H-D (Hydrogen-Deuterium) exchange reactions. A general approach involves heating the non-deuterated aromatic compound with a deuterium source, such as heavy water (D₂O), often under high temperature and pressure and in the presence of a catalyst.

A patented method for preparing deuterated aromatic compounds outlines the following steps:

- **Reaction Mixture Preparation:** A liquid composition is prepared containing the aromatic compound, a transition metal catalyst, and deuterium oxide (D₂O).
- **Heating and Pressurization:** The mixture is heated to a temperature of 120°C or greater and a pressure of 50 psi or greater.
- **Reaction Time:** The reaction is allowed to proceed for a period of up to 24 hours to facilitate the H-D exchange.

Flow synthesis methods utilizing microwave technology are also being developed to improve the efficiency and throughput of deuteration reactions.

Synthesis of 4-Chlorobenzyl Cyanide (Non-Deuterated)

A common laboratory-scale synthesis for the non-deuterated 4-Chlorobenzyl cyanide involves the reaction of 4-chlorobenzyl chloride with sodium cyanide. A typical procedure is as follows:

- A mixture of sodium cyanide, a phase-transfer catalyst such as tributylbenzylammonium chloride, and water is heated to 90°C in a reaction vessel equipped with a reflux condenser and a dropping funnel.
- Molten 4-chlorobenzyl chloride is added dropwise to the heated mixture over a period of one hour.
- The reaction mixture is stirred for an additional two hours at the same temperature.
- After cooling, the organic phase is separated, washed with water, and purified by fractional distillation to yield 4-Chlorobenzyl cyanide.

Application as an Internal Standard in LC-MS/MS Bioanalysis

Deuterated compounds like **4-Chlorobenzyl cyanide-d4** are frequently used as internal standards in quantitative bioanalysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The key advantage of using a stable isotope-labeled internal standard is that it co-elutes with the analyte and has a very similar ionization efficiency, but can be distinguished by its higher mass. This allows for accurate quantification by correcting for variations in sample preparation, injection volume, and matrix effects.

A general workflow for using **4-Chlorobenzyl cyanide-d4** as an internal standard in a pharmacokinetic study is as follows:

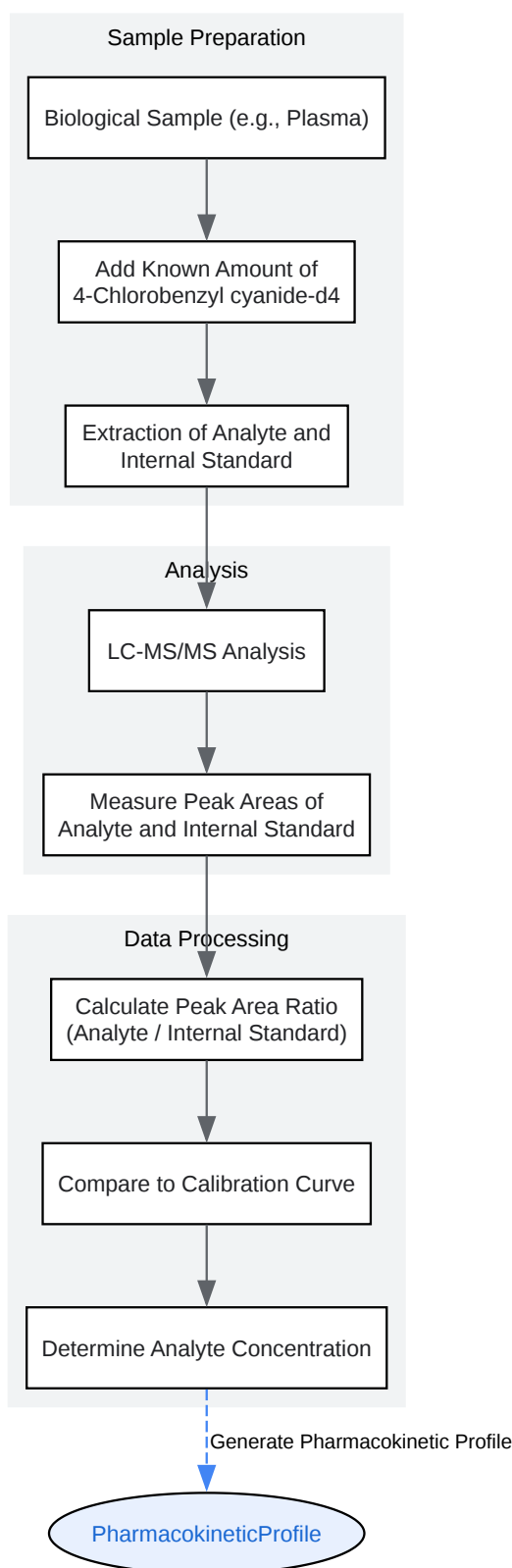
- **Sample Preparation:** To each biological sample (e.g., plasma, urine) and calibration standard, a known and constant amount of **4-Chlorobenzyl cyanide-d4** solution is added.
- **Extraction:** The analyte and the internal standard are extracted from the biological matrix using an appropriate technique, such as protein precipitation or liquid-liquid extraction.

- **LC-MS/MS Analysis:** The extracted samples are injected into the LC-MS/MS system. The analyte and the internal standard are separated from other components by the liquid chromatography column and then detected by the mass spectrometer.
- **Quantification:** The peak area ratio of the analyte to the internal standard is calculated. This ratio is then used to determine the concentration of the analyte in the unknown samples by comparing it to a calibration curve generated from the standards.

Visualizations

Workflow for Use as an Internal Standard in Pharmacokinetic Studies

The following diagram illustrates the logical workflow of utilizing **4-Chlorobenzyl cyanide-d4** as an internal standard in a typical pharmacokinetic study.



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Caption: Workflow for using **4-Chlorobenzyl cyanide-d4** as an internal standard.

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References

- 1. tn-sanso.co.jp [tn-sanso.co.jp]
- 2. KR101538534B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]
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